1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a chemical compound with significant research applications. It features a unique structure characterized by a trifluoromethyl group and an imidazo[1,5-a]pyrazine core. The compound is classified under specialty chemicals and is utilized in various scientific studies, particularly in medicinal chemistry and organic synthesis.
The compound is cataloged under several identifiers, including its Chemical Abstracts Service number 2138351-97-8 and has been featured in multiple chemical databases such as PubChem and BenchChem. These sources provide valuable insights into its properties and applications.
1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride falls under the category of heterocyclic compounds due to its imidazo[1,5-a]pyrazine structure. It is also classified as a brominated compound due to the presence of the bromine atom.
The synthesis of 1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride typically involves several steps:
The synthesis often utilizes advanced techniques like continuous flow reactors to optimize reaction conditions for better yields and purity. Reaction conditions are critical for achieving the desired product without unwanted byproducts.
The molecular formula of 1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is C7H7BrF3N3. Its structure consists of a tetrahydroimidazo[1,5-a]pyrazine ring with a bromine atom and a trifluoromethyl group attached at specific positions.
This structural information underlines the compound's unique characteristics that contribute to its biological activity.
The compound participates in various chemical reactions typical of heterocyclic compounds. Notably:
In laboratory settings, reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to achieve optimal results.
The mechanism by which 1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride exerts its effects involves interaction with various molecular targets within biological systems. The trifluoromethyl group enhances binding affinity and stability to these targets.
Research indicates that similar compounds have shown promising results in anti-cancer studies by inducing apoptosis through mitochondrial pathways. This includes up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins leading to cell death.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized products.
1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is primarily used in:
Research has demonstrated its potential in developing therapeutic agents targeting various diseases due to its unique molecular properties and reactivity patterns.
The synthesis of the imidazo[1,5-a]pyrazine core begins with bicyclization reactions between nitrogen-containing precursors. One validated approach involves condensing N-aminoethylpiperazine derivatives with α-halo carbonyl compounds under reflux conditions, followed by intramolecular cyclodehydration. This yields the partially saturated 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold . A critical advancement employs continuous flow reactors to enhance reaction efficiency; these systems maintain precise temperature control (±2°C) and reduce reaction times by 40–60% compared to batch processes. For example, cyclization at 120°C under pressurized microfluidic conditions achieves >90% conversion with minimized dimeric byproducts [8]. Post-cyclization, catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) selectively saturates the pyrazine ring, crucial for stabilizing the core against oxidative degradation .
Table 1: Cyclization Methods for Imidazo[1,5-a]pyrazine Core
Precursor System | Conditions | Conversion Rate | Byproduct Formation |
---|---|---|---|
Ethylenediamine + α-bromoketone | Reflux, 6h (batch) | 75–80% | 15–20% dimers |
N-Aminoethylpiperazine | Flow reactor, 120°C, 2h | 92–95% | <5% dimers |
Chloroacetaldehyde derivative | Microwave, 150°C, 45min | 85% | 10% oligomers |
Trifluoromethylation precedes bromination due to the electron-withdrawing nature of the CF₃ group, which facilitates electrophilic halogenation. The trifluoromethyl group is introduced using trifluoromethyl iodide (CF₃I) under copper(I) iodide catalysis in dimethylformamide at 80°C, achieving 85–90% regioselectivity at the C3 position of the imidazo[1,5-a]pyrazine scaffold [8]. Alternative reagents like trifluoromethyl sulfonic anhydride ((CF₃SO₂)₂O) show higher efficiency in anhydrous dichloromethane but require strict moisture exclusion [5].
Subsequent bromination employs bromine (Br₂) in acetic acid at 0–5°C, exploiting the activated C1 position ortho to the trifluoromethyl group. This yields the 1-bromo derivative with >95% regiochemical fidelity [4]. N-Bromosuccinimide (NBS) in tetrahydrofuran serves as a milder alternative, reducing ring oxidation byproducts to <3% . Kinetic studies confirm bromination completes within 30 minutes at optimized concentrations (1.1 eq. Br₂), whereas NBS reactions require 2–3 hours [4].
Table 2: Brominating Agents for C1 Functionalization
Reagent | Solvent | Temperature | Reaction Time | Regioselectivity |
---|---|---|---|---|
Br₂ | Acetic acid | 0–5°C | 30 min | >95% at C1 |
NBS | THF | 25°C | 2–3 h | 92–94% at C1 |
Dibromohydantoin | Acetonitrile | 40°C | 1 h | 88–90% at C1 |
Continuous flow technology enhances scalability and safety for bromination and salt formation. Key implementations include:
Flow systems increase throughput to kilogram-scale batches (≥5 kg/day) while maintaining reaction mass efficiency (RME) of 80–85%, outperforming batch methods by 20% .
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2